molecular formula C6H13BrO B087083 1-Bromo-5-methoxypentane CAS No. 14155-86-3

1-Bromo-5-methoxypentane

Cat. No.: B087083
CAS No.: 14155-86-3
M. Wt: 181.07 g/mol
InChI Key: RGZWCZXZKRRAHL-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxypentane is an organic compound with the molecular formula C6H13BrO. It is a brominated ether, characterized by a bromine atom attached to the first carbon of a pentane chain, which also contains a methoxy group on the fifth carbon. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxypentane can be synthesized through the reaction of 1,5-dibromopentane with sodium methoxide. The reaction typically occurs in a solvent such as methanol, under reflux conditions. The general reaction is as follows: [ \text{Br-(CH}_2\text{)}_5\text{-Br} + \text{NaOCH}_3 \rightarrow \text{Br-(CH}_2\text{)}_5\text{-OCH}_3 + \text{NaBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methoxypentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include ethers, thioethers, and amines.

    Elimination Reactions: The major product is typically an alkene, such as 4-methoxypent-1-ene.

Scientific Research Applications

1-Bromo-5-methoxypentane is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxypentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to modify molecular structures.

Comparison with Similar Compounds

  • 1-Bromo-3-methoxypropane
  • 1-Bromo-4-methoxybutane
  • 1-Bromo-6-methoxyhexane

Comparison: 1-Bromo-5-methoxypentane is unique due to its specific chain length and the position of the methoxy group. This structure provides distinct reactivity and physical properties compared to its shorter or longer chain analogs. For instance, 1-Bromo-3-methoxypropane has a shorter chain, leading to different steric and electronic effects in reactions.

Properties

IUPAC Name

1-bromo-5-methoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-8-6-4-2-3-5-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZWCZXZKRRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337387
Record name 1-Bromo-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14155-86-3
Record name 1-Bromo-5-methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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